N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide
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Overview
Description
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide is a synthetic organic compound with the molecular formula C18H18N2O3 It is characterized by the presence of a cyclopropyl group, a butylamino carbonyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide typically involves a multi-step process. One common route includes the following steps:
Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable cyclopropane precursor with a butylamine derivative under controlled conditions.
Coupling with the phenyl group: The cyclopropyl intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the fluorobenzamide moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process analytical technology (PAT) to monitor and control the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to modulation of signaling pathways involved in inflammation and cell proliferation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{1-[(sec-butylamino)carbonyl]cyclopropyl}phenyl)-2-chlorobenzamide
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
Uniqueness
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide is unique due to its specific structural features, such as the presence of a fluorobenzamide moiety and a cyclopropyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-4-2-3-5-16(12)23-11-18(22)19-14-7-8-15-13(10-14)6-9-17(21)20-15/h2-5,7-8,10H,6,9,11H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUJJJNKCUYAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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